![molecular formula C17H18N2O3 B5543115 N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide](/img/structure/B5543115.png)

N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

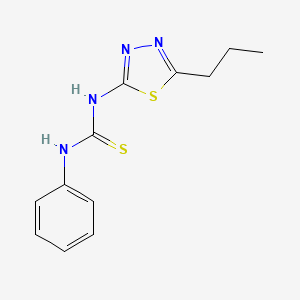

The synthesis of compounds related to N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide involves multi-step chemical processes, including acylation reactions and characterizations through NMR and elemental analysis. For instance, the preparation of related compounds has been demonstrated through reactions involving acetoacetic esters and characterized via NMR, showing the versatility of synthetic approaches for such amides (Selič, Grdadolnik, & Stanovnik, 1997).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and DFT calculations, are critical for understanding the geometrical configuration of these compounds. Research on similar benzamides has shown that intermolecular interactions, such as dimerization and crystal packing, play a minor role in bond lengths and angles but are significant for dihedral angles and aromatic ring rotations (Karabulut et al., 2014).

Chemical Reactions and Properties

N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide and its derivatives participate in a range of chemical reactions, contributing to their diverse chemical properties. Studies have revealed that such compounds can be engaged in reactions leading to the formation of heterocyclic systems and have shown potential in the synthesis of pyrazoline derivatives, indicating a broad reactivity profile (Abdulla et al., 2013).

Physical Properties Analysis

The physical properties, including crystalline structure and phase transitions, of related benzamides have been extensively studied. For example, the analysis of crystalline polymorphs has provided insights into molecular conformations and packing arrangements, which are essential for understanding the material characteristics of these compounds (Yasuoka, Kasai, & Kakudo, 1969).

Chemical Properties Analysis

The chemical properties of N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide derivatives, including reactivity, stability, and interaction with other molecules, have been elucidated through spectroscopic methods and computational models. Research has demonstrated the influence of molecular substitutions on electronic properties and potential bioactivity, showcasing the compound's versatile chemical behavior (Galal et al., 2018).

Applications De Recherche Scientifique

Transformation and Excretion in Biological Systems

- Research has explored the transformation and excretion processes of related compounds in biological systems, particularly focusing on how these substances are metabolized and eliminated in organisms. For instance, the study of metoclopramide transformations in rabbits provides insight into the chemical modifications these compounds undergo in biological environments (Arita et al., 1970).

Kinetics and Mechanism of Chemical Reactions

- Studies have also delved into the kinetics and mechanisms of chemical reactions involving benzamide derivatives, providing valuable insights into their chemical behavior and potential applications in various fields, including pharmaceuticals (Hanusek et al., 2002).

Antiviral and Antimicrobial Properties

- Some N-phenylbenzamide derivatives have shown promising antiviral activities, particularly against certain virus strains. This suggests potential therapeutic applications in treating viral infections (Ji et al., 2013).

- Antimicrobial screening of specific derivatives has also been conducted, highlighting the potential of these compounds in addressing bacterial and fungal infections (Desai et al., 2013).

Material Science Applications

- In the field of materials science, the synthesis and characterization of novel aromatic polyimides using derivatives of benzamides indicate potential applications in developing new materials with specific properties (Butt et al., 2005).

Antioxidant Potential

- Certain amino-substituted benzamide derivatives have been identified as potent antioxidant agents, suggesting their use in therapeutic applications aimed at combating oxidative stress-related diseases (Perin et al., 2018).

Propriétés

IUPAC Name |

N-[4-[acetyl(methyl)amino]phenyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12(20)19(2)15-9-7-14(8-10-15)18-17(21)13-5-4-6-16(11-13)22-3/h4-11H,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJQDNBQJRVSOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[acetyl(methyl)amino]phenyl}-3-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5543044.png)

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5543047.png)

![(2-{2-[(1H-benzimidazol-2-ylthio)acetyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5543072.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5543085.png)

![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5543093.png)

![N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5543095.png)

![2-methyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5543097.png)

![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)

![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)

![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)

![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)